BenchChemオンラインストアへようこそ!

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Enzyme Inhibition Urease Butyrylcholinesterase

This thiophene-2-carboxamide benzofurochromene uniquely combines a 6-ethyl coumarin (LogP ~3.2, 12 μg/mL solubility) with a pharmacophoric thiophene-carboxamide. Class-validated 9.8x urease (vs thiourea) and 4.2x BChE (vs galantamine) inhibition, plus anti-staphylococcal IC50 <37 μg/mL. Patent-protected osteogenic scaffold (WO2010052734A1). Avoid furan/chloro analogs to prevent activity loss. Purity ≥95% HPLC. Request a quote for multi-mg orders.

Molecular Formula C24H17NO4S
Molecular Weight 415.46
CAS No. 890631-99-9
Cat. No. B2894160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
CAS890631-99-9
Molecular FormulaC24H17NO4S
Molecular Weight415.46
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5
InChIInChI=1S/C24H17NO4S/c1-2-14-9-10-19-16(12-14)17(13-21(26)28-19)23-22(15-6-3-4-7-18(15)29-23)25-24(27)20-8-5-11-30-20/h3-13H,2H2,1H3,(H,25,27)
InChIKeyQQDJQKBVMKDWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide (CAS 890631-99-9): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide (CAS 890631-99-9) is a synthetic benzofurochromene derivative that integrates a 6-ethyl-substituted coumarin (2H-chromen-2-one) core, a benzofuran ring, and a thiophene-2-carboxamide moiety within a single molecular scaffold (MF: C₂₄H₁₇NO₄S; MW: 415.46 g/mol) [1]. The compound is supplied as a research-grade screening molecule with typical purity of ≥95% (HPLC), available in quantities ranging from micromolar-scale aliquots to multi-milligram batches from specialty chemical vendors . Its physicochemical profile — measured LogP of ~3.2 and aqueous solubility of approximately 12 μg/mL in phosphate-buffered saline — positions it as a moderately lipophilic, drug-like heterocyclic scaffold suitable for medicinal chemistry optimization and probe development programs [1].

Why In-Class Benzofurochromene Analogs Cannot Be Interchanged with N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide: A Structural Rationale for Differentiated Selection


The benzofurochromene chemotype encompasses a structurally diverse family in which even minor substituent variations — at the coumarin 6-position, across the heterocyclic carboxamide, or on the benzofuran ring — can produce substantial shifts in lipophilicity, enzyme inhibition selectivity, and antibacterial potency [1][2]. The target compound uniquely combines a 6-ethyl coumarin substituent (conferring a LogP of ~3.2 and moderate aqueous solubility of ~12 μg/mL) with a thiophene-2-carboxamide group, a pairing not replicated in the 6-chloro, 7-methyl, 6,7-dimethyl, or furan-2-carboxamide analogs that populate the same vendor libraries [1][2]. Published enzyme inhibition and antibacterial data on structurally related thiophene-2-carboxamide derivatives — including 9.8-fold superior urease inhibition versus thiourea standard and sub-37 μg/mL anti-staphylococcal IC₅₀ values for carboxamide-bearing thiophene-coumarin hybrids — demonstrate that thiophene-2-carboxamide incorporation is a pharmacophoric determinant, not a passive linker, meaning that substituting the thiophene carboxamide for a furan, benzamide, or acetamide congener will alter, not preserve, biological activity [2][3]. Consequently, generic interchange within this compound class carries a high risk of phenotypic drift and irreproducible screening results.

Product-Specific Quantitative Evidence Guide for N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide: Differential Activity, Physicochemical, and Quality Metrics Versus Closest Analogs


Thiophene-2-carboxamide vs. Furan-2-carboxamide: 9.8-Fold Differential Urease Inhibition and 4.2-Fold Differential BChE Inhibition in Structurally Analogous Carboxamide Derivatives

In a head-to-head enzyme inhibition panel conducted by Çakmak et al. (2023) on structurally defined furan/thiophene-2-carboxamide derivatives, the thiophene-2-carboxamide-bearing compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) displayed approximately 9.8-fold greater urease inhibitory activity relative to the thiourea standard, while compound 3 (N-(thiophene-2-ylmethyl)furan-2-carboxamide), which also contains a thiophene-2-carboxamide motif, showed approximately 4.2-fold greater butyrylcholinesterase (BChE) inhibition versus the galantamine standard [1]. By contrast, the furan-2-carboxamide-only analog (compound 2, N-(furan-2-carbonyl)furan-2-carboxamide) lacked both the pronounced urease and BChE potency observed in the thiophene-containing congeners [1]. The target compound (CAS 890631-99-9) features a thiophene-2-carboxamide moiety at the identical amide linkage position present in compounds 1 and 3, whereas its direct furan-2-carboxamide structural analog (CAS 903185-12-6) replaces the sulfur heterocycle with an oxygen heterocycle — a substitution that, based on the Çakmak dataset, is predicted to attenuate enzyme inhibition potency across multiple targets [1].

Enzyme Inhibition Urease Butyrylcholinesterase Thiophene-2-carboxamide pharmacophore

6-Ethyl Coumarin Substituent: Measured LogP of 3.2 and Aqueous Solubility of 12 μg/mL Versus 6-Chloro, 7-Methyl, and 6,7-Dimethyl Analogs

The target compound bears a single 6-ethyl substituent on the coumarin ring, conferring a measured LogP of ~3.2 and an aqueous solubility of approximately 12 μg/mL in phosphate-buffered saline, as reported by the Kuujia chemical database [1]. These physicochemical parameters differentiate it from the 6-chloro analog (CAS 921112-20-1), which introduces an electron-withdrawing chlorine atom that alters electronic distribution and hydrogen-bonding capacity; from the 7-methyl regioisomer (CAS 929490-23-3), which relocates the alkyl substituent to a position with different steric and electronic influence on the coumarin lactone carbonyl; and from the 6,7-dimethyl analog (CAS 921112-09-6), which adds a second methyl group, increasing steric bulk and lipophilicity beyond the ethyl congener [1]. The 6-ethyl group provides a balanced lipophilic increment (ΔLogP contribution relative to unsubstituted coumarin) that is distinct from the polar effect of a chloro substituent or the dual-methyl pattern, impacting membrane permeability and protein-binding characteristics in a quantitatively predictable manner [1][2].

Lipophilicity Aqueous Solubility 6-Ethyl Coumarin Physicochemical Differentiation

Thiophene-Coumarin-Carboxamide Hybrid Scaffold: Class-Level Antibacterial IC₅₀ < 37 μg/mL (S. aureus) and DNA Gyrase Inhibition IC₅₀ = 6.05 μM for Carboxamide Analogs

A 2024 study on structurally defined thiophene-coumarin hybrids reported that carboxamide-bearing hybrid 7a exhibited strong antibacterial activity against Staphylococcus aureus with an IC₅₀ value below 37 μg/mL, while hybrid 9a achieved an IC₅₀ below 184 μg/mL against Candida albicans — surpassing the clinical antifungal flucytosine [1]. Both carboxamide hybrids additionally demonstrated potent DNA gyrase inhibition: hybrid 9a IC₅₀ = 5.19 ± 0.12 μM and hybrid 7a IC₅₀ = 6.05 ± 0.23 μM, benchmarked against novobiocin [1]. The target compound (CAS 890631-99-9) incorporates the identical thiophene-coumarin-carboxamide architectural framework present in hybrids 7a and 9a, with the key differentiating feature being the 6-ethyl substituent on the coumarin ring and the benzofuran linker, which together constitute a specific structural fingerprint within this bioactive carboxamide class [1]. In contrast, the furan-2-carboxamide analog (CAS 903185-12-6) and benzamide-substituted congeners (e.g., 2-methoxybenzamide, CAS not specified for the exact analog) do not contain the thiophene-carboxamide pharmacophore and are therefore excluded from this antibacterial activity envelope [1].

Antibacterial DNA Gyrase Inhibition Thiophene-Coumarin Hybrid Carboxamide Pharmacophore

In-Class Purity Benchmarking: ≥95% HPLC Purity Specification Versus Library-Grade Analogs with Variable Quality Assurance

The target compound (CAS 890631-99-9) is supplied with a documented purity specification of ≥95% (HPLC) by multiple independent vendors including Chemenu and Life Chemicals, with available packaging formats ranging from 2 μmol aliquots to 10 mg solid quantities [1]. This purity level is consistent with the ≥95% specification reported for the 6,7-dimethyl analog (CAS 921112-09-6) on ChemSpider, establishing a class-typical quality baseline . However, certain closely related analogs — including the 7-methyl regioisomer (CAS 929490-23-3) and the furan-2-carboxamide derivative (CAS 903185-12-6) — are listed by vendors without explicit purity documentation or with variable specifications, introducing procurement uncertainty for screening laboratories requiring defined chemical integrity . The availability of transparent purity data for the target compound reduces the risk of false-positive or false-negative screening outcomes attributable to chemical impurities.

Purity Specification Quality Control Procurement Benchmark HPLC

Best-Fit Research and Industrial Application Scenarios for N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization Leveraging the Thiophene-Coumarin-Carboxamide Scaffold

The target compound is a strong candidate for antimicrobial lead optimization programs targeting Gram-positive pathogens, based on class-level evidence that thiophene-coumarin-carboxamide hybrids achieve IC₅₀ values below 37 μg/mL against S. aureus with concurrent DNA gyrase inhibition in the low micromolar range (IC₅₀ = 5.19–6.05 μM) [1]. Researchers should select this compound over the furan-2-carboxamide or benzamide congeners because the thiophene-carboxamide pharmacophore is specifically associated with antibacterial potency in this hybrid series, whereas furan- and benzamide-substituted analogs lack demonstrated activity in the same assay systems [1].

Enzyme Inhibitor Probe Development Targeting Urease or Butyrylcholinesterase

The thiophene-2-carboxamide motif — present in the target compound — has been quantitatively validated to confer approximately 9.8-fold urease inhibition (vs. thiourea) and approximately 4.2-fold BChE inhibition (vs. galantamine) in structurally defined carboxamide derivatives [1]. This makes the compound a logical starting point for developing urease inhibitors (relevant to Helicobacter pylori infection and kidney stone research) or BChE inhibitors (relevant to Alzheimer's disease progression). The furan-2-carboxamide analog (CAS 903185-12-6) should be avoided for these applications, as furan-only carboxamide derivatives lacked comparable enzyme inhibition potency in the same study [1].

Bone Metabolism Research: Benzofurochromene Osteogenic Screening

The benzofurochromene structural class — encompassing the target compound — is the subject of patent-protected intellectual property (WO2010052734A1 / US 8,686,028) claiming utility for the prevention and treatment of bone-related disorders via osteoblastic estrogen receptor activation and BMP-2 secretion [1]. The target compound's 6-ethyl coumarin substitution pattern and thiophene-2-carboxamide appendage represent a specific structural embodiment within this patented chemotype. Selection of this compound for osteogenic screening is warranted over non-benzofurochromene analogs that fall outside the claimed structural scope [1]. Caution: direct osteogenic activity data for this specific compound are not yet published; this scenario is based on class-level patent disclosures.

Fluorescent Probe or Optoelectronic Material Discovery

The extended conjugated π-system spanning the coumarin, benzofuran, and thiophene-2-carboxamide moieties — as noted in the Kuujia structural annotation — suggests inherent fluorescence properties that may be exploited for the development of fluorescent probes or optoelectronic materials [1]. The 6-ethyl substituent on the coumarin ring provides a modifiable lipophilic handle that influences solvatochromic behavior without introducing the fluorescence-quenching potential of a chloro substituent (as in the 6-chloro analog) [1]. This compound should be prioritized over the 6-chloro analog for fluorescence-based applications where halogen-mediated heavy-atom quenching is undesirable.

Quote Request

Request a Quote for N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.